molecular formula C12H15NO2 B8524604 5-Hydroxy-1-methyl-5-(3-methylphenyl)-2-pyrrolidinone CAS No. 59618-42-7

5-Hydroxy-1-methyl-5-(3-methylphenyl)-2-pyrrolidinone

Cat. No. B8524604
CAS RN: 59618-42-7
M. Wt: 205.25 g/mol
InChI Key: YVSSROZPEKIDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-methyl-5-(3-methylphenyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-1-methyl-5-(3-methylphenyl)-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-1-methyl-5-(3-methylphenyl)-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59618-42-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-hydroxy-1-methyl-5-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-9-4-3-5-10(8-9)12(15)7-6-11(14)13(12)2/h3-5,8,15H,6-7H2,1-2H3

InChI Key

YVSSROZPEKIDFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC(=O)N2C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a Grignard prepared from 27.3g (0.16 mole) of 3-bromotoluene and 3.7 g. (0.16 mole) of magnesium turnings in 100 ml. of dry diethylether, there is added dropwise over a period of about 10 minutes 12.2 g. (0.11 mole) of N-methylsuccinimide in 100 ml. of dry benzene. The resulting mixture is stirred and refluxed for about 4 hours and then allowed to stand overnight at room temperature. Stirring is resumed and 40 ml. of 50% sulfuric acid is added dropwise at such a rate to maintain a gentle reflux. After an additional 0.5 hours, the water layer is separated and washed twice with 50 ml. of benzene. The organic layers are combined and washed with 50 ml. of sodium carbonate and then twice more with 50 ml. of water. The resulting layer is dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-tolyl) pyrrolidone; m.p. 128°-130°C.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
0.16 mol
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.